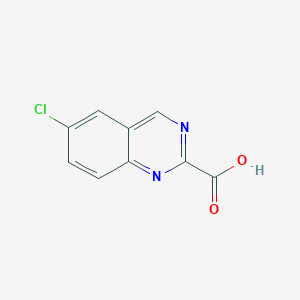

6-Chloroquinazoline-2-carboxylic acid

Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. mdpi.comfrontiersin.orgnih.gov The rigid, planar nature of the quinazoline core, combined with its capacity for substitution at various positions, allows for the precise spatial orientation of functional groups to interact with specific receptors and enzymes.

This versatility has led to the development of numerous quinazoline-containing drugs with applications across various therapeutic areas. Notably, quinazoline derivatives have been successfully developed as anticancer agents, with several compounds targeting key enzymes in cell signaling pathways, such as tyrosine kinases. scispace.com Beyond oncology, the quinazoline scaffold has been explored for its potential in developing anti-inflammatory, antibacterial, antiviral, antifungal, and antihypertensive agents. mdpi.comnih.gov

Overview of Quinazoline-Carboxylic Acid Derivatives in Bioactive Compounds

The incorporation of a carboxylic acid moiety into the quinazoline scaffold introduces a key functional group that can significantly influence the molecule's physicochemical properties and biological activity. Quinazoline-carboxylic acid derivatives have garnered considerable attention in drug discovery due to the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, as well as its potential to engage in ionic interactions. nih.gov

These derivatives have been investigated as inhibitors of various enzymes, where the carboxylic acid can mimic a substrate or interact with key residues in the active site. For instance, certain quinazoline-based carboxylic acids have been explored as inhibitors of carbonic anhydrase and protein kinases, which are important targets in cancer therapy. nih.govnih.gov The acidic nature of the carboxyl group can also impact the pharmacokinetic properties of a compound, such as its solubility and membrane permeability.

Research Focus on 6-Chloroquinazoline-2-carboxylic Acid within the Quinazoline Landscape

The strategic placement of the carboxylic acid at the 2-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, such as amides and esters. This has positioned this compound as a key building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. acs.org The subsequent sections of this article will focus exclusively on the chemical properties, synthesis, and the role of this specific compound in the discovery of novel bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinazoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEUWBNIFISWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695085 | |

| Record name | 6-Chloroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204390-45-3 | |

| Record name | 6-Chloroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Chloroquinazoline 2 Carboxylic Acid

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₅ClN₂O₂. Its molecular weight is approximately 208.60 g/mol . chemscene.com The presence of the chlorine atom and the carboxylic acid group influences its solubility and electronic characteristics.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| CAS Number | 1204390-45-3 |

| Appearance | Solid |

Data sourced from ChemScene. chemscene.com

Spectroscopic Data

While a comprehensive, publicly available dataset of the 1H and 13C NMR spectra for this compound is not readily found in the reviewed literature, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

Expected ¹H NMR Spectral Features: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The aromatic protons on the quinazoline (B50416) ring would exhibit characteristic splitting patterns in the aromatic region (approximately 7.0-8.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon of the carbonyl group in the carboxylic acid is anticipated to have a chemical shift in the range of 160-180 ppm. The carbon atoms of the quinazoline ring would appear in the aromatic region of the spectrum.

In Vitro and Preclinical Biological Activity Spectrum of 6 Chloroquinazoline 2 Carboxylic Acid Derivatives

Anticancer and Cytotoxic Activities

The quinazoline (B50416) core is a well-established pharmacophore in the development of anticancer drugs. nih.govbepls.com The addition of a chlorine atom at the 6-position can enhance these effects. researchgate.net Researchers have synthesized and evaluated numerous derivatives of 6-chloroquinazoline (B2678951) for their ability to combat cancer cells.

Evaluation of Cytotoxicity Against Human Cancer Cell Lines (e.g., A549, MCF7, HepG2)

A significant body of research has focused on the cytotoxic effects of 6-chloroquinazoline derivatives against various human cancer cell lines. These studies are crucial for identifying potential lead compounds for further development.

For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated notable antitumor activities against MGC-803 (human gastric cancer), Bcap-37 (human breast cancer), and PC3 (human prostate cancer) cell lines. nih.gov Two compounds from this series, designated 5a and 5f, were identified as the most active. nih.gov

Another study synthesized a series of morpholine (B109124) substituted quinazoline derivatives and tested their cytotoxic potential against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and SHSY-5Y (human neuroblastoma) cell lines. nih.gov Compounds AK-3 and AK-10 from this series showed significant cytotoxic activity. nih.gov Specifically, AK-10 displayed IC50 values of 8.55 µM against A549 cells and 3.15 µM against MCF-7 cells. nih.gov

Furthermore, novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan were evaluated against five human cancer cell lines, including A549 and MCF-7. cabidigitallibrary.org Many of these hybrids showed considerable antiproliferative activities. cabidigitallibrary.org Other research has also confirmed the cytotoxic properties of various quinazoline derivatives against MCF-7 and HepG2 (human liver cancer) cell lines. frontiersin.orgresearchgate.net

Table 1: Cytotoxicity of Selected 6-Chloroquinazoline-2-carboxylic Acid Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AK-10 | A549 | 8.55 | nih.gov |

| AK-10 | MCF-7 | 3.15 | nih.gov |

| AK-3 | A549 | 10.38 | nih.gov |

| AK-3 | MCF-7 | 6.44 | nih.gov |

| 25q | H1975 | 1.67 | cabidigitallibrary.org |

| 25q | MGC-803 | 1.88 | cabidigitallibrary.org |

Inhibition of Cell Proliferation and Viability

Beyond initial cytotoxicity screenings, studies have delved into the mechanisms by which 6-chloroquinazoline derivatives inhibit cancer cell proliferation and reduce cell viability. These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

The highly active 6-chloro-quinazolin derivatives, 5a and 5f, were found to induce apoptosis in MGC-803 and Bcap-37 cells. nih.gov At a concentration of 10 µM, these compounds led to apoptosis ratios of 31.7% and 21.9%, respectively, in MGC-803 cells after 24 hours of treatment. nih.gov This indicates that their cytotoxic effects are mediated, at least in part, by triggering the apoptotic cascade.

Similarly, the morpholine-substituted quinazoline derivatives AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The primary mode of cell death induced by these compounds was also identified as apoptosis. nih.gov The ability of quinazoline derivatives to induce apoptosis has been noted in other studies as well, highlighting a common mechanistic pathway. mdpi.commdpi.com

The inhibition of kinases is another significant mechanism through which quinazoline derivatives exert their anticancer effects. nih.gov For example, some derivatives act as inhibitors of p21-activated kinase 4 (PAK4), which can suppress the migration and invasion of tumor cells like A549. acs.org

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential to combat microbial and fungal infections. ijpsdronline.comnih.gov This broad spectrum of activity makes them particularly interesting scaffolds for drug development.

Antibacterial Spectrum Assessment

A variety of quinazoline derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsdronline.comijpsdronline.com For example, a series of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones showed a broad spectrum of activity against all tested Gram-positive and Gram-negative bacteria. nih.gov

In another study, newly synthesized quinazolin-4(3H)-one derivatives demonstrated pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The mechanism of action for some quinoline (B57606) derivatives, which are structurally related to quinazolinones, involves the inhibition of DNA gyrase, an essential bacterial enzyme. eco-vector.comnih.gov

However, the antibacterial efficacy can be varied. Some studies have reported that their synthesized quinazoline derivatives failed to produce significant activity against Gram-negative strains but did possess weak to moderate activity against Gram-positive strains. bepls.com

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Active | ijpsdronline.comijpsdronline.com |

| Staphylococcus aureus | Active | ijpsdronline.comijpsdronline.comeco-vector.com |

| Escherichia coli | Active | ijpsdronline.comijpsdronline.comnih.gov |

| Pseudomonas aeruginosa | Active | ijpsdronline.comijpsdronline.com |

Antifungal Spectrum Assessment (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of 6-chloroquinazoline derivatives has also been a subject of investigation. Several studies have reported the efficacy of these compounds against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. ijpsdronline.comijpsdronline.comijbpsa.com

One study found that all their substituted quinazoline derivatives were antifungal in nature and were specifically active against Aspergillus niger and Candida albicans. ijpsdronline.com Another series of 4-(substituted aniline)quinazoline derivatives showed strong antifungal activity against Fusarium moniliforme. bepls.commdpi.com

It is noteworthy that while some quinazolinone Schiff base derivatives showed good antibacterial activity, they did not exhibit remarkable antifungal activity against Candida albicans. nih.gov This highlights the importance of specific structural features for determining the spectrum of antimicrobial action.

Table 3: Antifungal Activity of Selected Quinazoline Derivatives

| Fungal Strain | Activity | Reference |

|---|---|---|

| Aspergillus niger | Active | ijpsdronline.comijpsdronline.com |

| Candida albicans | Active | ijpsdronline.comijpsdronline.com |

| Fusarium moniliforme | Active | bepls.commdpi.com |

Potential as Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov Quinazoline derivatives have shown promise in this area. researchgate.nethumanjournals.com

Studies have shown that quinazoline derivatives can exhibit potent activity against Mycobacterium tuberculosis. nih.gov For example, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, has demonstrated a minimum inhibitory concentration against mycobacteria that is comparable to clinical drugs. nih.gov The mechanism of action appears to be associated with disrupting intracellular ATP homeostasis and increasing DNA damage in the mycobacteria. nih.gov

Furthermore, quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which share structural similarities, have also shown high antimycobacterial activity against M. tuberculosis. mdpi.com Specifically, quinazolinone-triazole hybrids have been identified as promising anti-tubercular agents, with some compounds showing better activity than the first-line anti-TB drug, Ethambutol. acs.org

Enzyme and Receptor Modulatory Activities

The structural framework of this compound allows for diverse chemical modifications, leading to derivatives with specific inhibitory or modulatory effects on key biological targets. These activities are crucial for the potential development of new therapeutic agents.

Kinase Inhibition Profiles (e.g., p21-Activated Kinase 4 (PAK4) Inhibition)

A novel class of potent and selective p21-activated kinase 4 (PAK4) inhibitors has been developed based on a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold. acs.orgnih.gov Through a structure-based drug design approach, researchers optimized the selectivity and therapeutic potency of these compounds. acs.org One of the standout compounds, 31 (CZh226), demonstrated remarkable selectivity for PAK4, being 346-fold more selective against PAK1, and exhibited a favorable kinase selectivity profile. nih.gov This compound effectively hindered the migration and invasion of A549 tumor cells in vitro by regulating PAK4-directed downstream signaling pathways. nih.gov The potent activity of these derivatives is attributed to key interactions within the ATP-binding pocket of PAK4. acs.org For instance, the piperazine (B1678402) moiety of some inhibitors forms a charge-assisted hydrogen bond with the deprotonated carboxylic acid side chain of Asp458 in PAK4. acs.org

Table 1: PAK4 Inhibition by this compound Derivatives

| Compound | PAK4 Kᵢ (µM) | PAK1 Kᵢ (µM) | Selectivity (PAK1/PAK4) |

|---|---|---|---|

| 11a | 0.125 | >10 | >80 |

| 12 | 0.354 | >10 | >28 |

| 14 | 0.674 | >10 | >15 |

| 17 | 0.028 | 2.65 | 95 |

| 31 (CZh226) | Data not available | Data not available | 346-fold vs PAK1 |

Carbonic Anhydrase Inhibition Potential

Quinazoline-based carboxylic acid derivatives have been explored as non-classical inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological and pathological processes. nih.govresearchgate.net A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov The design of these inhibitors leveraged the 4-anilinoquinazoline (B1210976) scaffold, a known privileged structure in anticancer drug discovery. researchgate.net The position of the carboxylic acid functionality on the anilino motif was found to influence the inhibitory activity. nih.govresearchgate.net

Table 2: Carbonic Anhydrase Inhibition by 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives (Kᵢ in µM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 6a | >10 | >10 | 8.9 | 6.7 |

| 6b | >10 | >10 | 7.2 | 5.1 |

| 6c | >10 | >10 | 6.5 | 4.3 |

| 7a | >10 | >10 | 5.8 | 3.9 |

| 7b | >10 | >10 | 4.1 | 2.8 |

| 7c | >10 | >10 | 3.4 | 1.9 |

| 8a | >10 | >10 | 2.7 | 1.2 |

| 8b | >10 | >10 | 1.5 | 0.8 |

| 8c | >10 | >10 | 0.9 | 0.5 |

| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.005 |

Other Investigated Bioactivities

Beyond their effects on specific enzymes and receptors, derivatives of this compound have been investigated for other biological properties that could have therapeutic implications.

Antioxidant Properties

Quinazoline derivatives have been recognized for their antioxidant potential. mdpi.com Various studies have synthesized and evaluated different series of quinazolinones for their ability to scavenge free radicals using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govorientjchem.org The antioxidant capacity of these compounds is influenced by their structural features. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold is a key determinant of activity. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated notable antioxidant and metal-chelating properties. nih.gov Furthermore, the inclusion of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to enhance antioxidant activity. nih.gov

Photosynthesis-Inhibiting Activity

Certain derivatives of heterocyclic carboxamides, a class of compounds that can be related to quinazoline derivatives, have shown the ability to inhibit photosynthetic electron transport (PET). nih.gov For example, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their impact on PET in spinach chloroplasts. nih.gov The most effective compound in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, with an IC₅₀ of 43.0 μmol/L. nih.gov The structure-activity relationship studies indicated that the presence of a chlorine atom on both the pyrazine (B50134) and benzene (B151609) rings, particularly at the C(6) and C(4) positions respectively, had a positive effect on the inhibitory activity. nih.gov The amide bridge in these molecules is thought to be crucial for their interaction with and inhibition of photosystem II in the thylakoid membrane. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloro-4-aminoquinazoline-2-carboxamide |

| CZh226 |

| Lorazepam |

| Acetazolamide |

| 2-Aryl-quinazolin-4-yl aminobenzoic acid |

| N-phenylpyrazine-2-carboxamides |

Mechanistic Investigations of 6 Chloroquinazoline 2 Carboxylic Acid and Its Bioactive Analogues

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and the subsequent signaling cascades affected by these compounds is fundamental to understanding their mechanism of action. Research has primarily focused on their role as kinase inhibitors, a class of enzymes pivotal in cellular signaling.

Derivatives of 6-chloroquinazoline-2-carboxylic acid have been identified as potent inhibitors of various protein kinases, primarily by competing with adenosine (B11128) triphosphate (ATP) for its binding site. The quinazoline (B50416) scaffold serves as a core structure that can be modified to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. acs.org

Structure-based drug design has been instrumental in optimizing these interactions. For instance, in the development of inhibitors for p21-Activated Kinase 4 (PAK4), a critical regulator in cancer cell signaling, the 6-chloroquinazoline (B2678951) core was a key component. acs.org X-ray crystallography and molecular docking studies revealed that these inhibitors are type I inhibitors, binding to the hinge region of the kinase without significantly altering its active conformation. acs.org

The 6-chloro substituent plays a significant role in the binding affinity. It is positioned in a "cliff-like" entrance near the hinge area of the PAK4 ATP-binding pocket, where it establishes van der Waals interactions with key amino acid residues such as Phenylalanine 397 (Phe397), Glutamic acid 399 (Glu399), and Isoleucine 327 (Ile327). acs.org The removal of this chloro group has been shown to decrease potency and selectivity for PAK4. acs.org

Further interactions that stabilize the binding of these inhibitors include classic hydrogen bonds. For example, aminopyrazole derivatives of the quinazoline scaffold form donor-acceptor hydrogen bonds with the backbone carbonyl of Glu396 and both the carbonyl and NH groups of Leucine 398 (Leu398) in the hinge region of PAK4. acs.org Additionally, other parts of the molecule can form charge-assisted hydrogen bonds with residues like Aspartic acid 458 (Asp458) and engage in hydrophobic interactions with residues such as Methionine 395 (Met395), the "gatekeeper" residue. acs.org

| Inhibitor Moiety | Interaction Type | Target Kinase Residue(s) | Significance |

|---|---|---|---|

| 6-Chloro group | van der Waals | Phe397, Glu399, Ile327 | Enhances potency and selectivity |

| Aminopyrazole | Hydrogen Bonds | Glu396 (carbonyl), Leu398 (carbonyl & NH) | Anchors inhibitor to the hinge region |

| Piperazine (B1678402) NH | Charge-Assisted Hydrogen Bond | Asp458 | Improves binding affinity |

| Cyclopropyl moiety | Hydrophobic Interactions | Met395, Val335 | Stabilizes inhibitor binding |

By inhibiting target kinases like PAK4, this compound analogues can effectively modulate the downstream signaling pathways they control. PAK4 is a nodal point in multiple signaling cascades that regulate critical cellular processes, including cell growth, cytoskeletal dynamics, and survival. acs.org

Bioactive analogues of this compound have demonstrated the ability to inhibit the migration and invasion of tumor cells. This effect is achieved by regulating the PAK4-directed downstream signaling pathways. acs.org While specific downstream substrates were not detailed in the referenced study, the inhibition of these cellular processes points to the modulation of pathways involved in cancer metastasis. acs.org

The ultimate effect of targeting key signaling pathways with quinazoline-based inhibitors is often the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Studies on bioactive analogues have provided insight into these cellular mechanisms. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent and selective Aurora A kinase inhibitor, was shown to induce apoptosis in MCF-7 human breast cancer cells. mdpi.comnih.gov This compound also caused the cells to arrest in the G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and division. nih.govresearchgate.net Similarly, other quinazoline derivatives have been found to induce cell cycle arrest at the G0/G1 or G2/M phases in various cancer cell lines. mdpi.comnih.gov

The antiproliferative activity of quinazoline-based carboxylic acids has been evaluated against a wide range of human cancer cell lines, showing diverse patterns of sensitivity and selectivity. nih.gov

| Compound | Cellular Mechanism | Affected Cell Line | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Induction of Apoptosis | MCF-7 (Breast Cancer) | mdpi.comnih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | G1 Phase Cell Cycle Arrest | MCF-7 (Breast Cancer) | nih.govresearchgate.net |

| 2-Aryl-quinazolin-4-yl aminobenzoic acid derivatives | Growth Inhibition | Various NCI-60 cell lines | nih.gov |

Computational Approaches in Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that complement experimental findings. Techniques like molecular dynamics simulations and density functional theory have been applied to understand the mechanistic details of quinazoline derivatives.

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its protein target. This method allows researchers to assess the stability of protein-ligand complexes and characterize the key interactions that maintain binding. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is valuable for predicting molecular geometries, reaction energies, and other electronic properties. orientjchem.org

DFT calculations have been applied to quinazoline derivatives to analyze their stability and electronic characteristics. For instance, the B3LYP/6–31 + G(d, p) level of theory has been used to study 6-bromo quinazoline derivatives, providing insights into their thermodynamic stability. nih.gov Such calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the chemical reactivity and indicates that charge transfer can occur within the molecule, which is often crucial for its biological activity. nih.govresearchgate.net DFT is also employed to study the nature of intermolecular interactions, such as hydrogen bonds, which are critical for ligand binding and molecular recognition. orientjchem.orgmdpi.com

Isotope Labeling Studies for Reaction Mechanism Verification

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms from reactants to products. ias.ac.inresearchgate.net While specific isotope labeling studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to its plausible synthetic routes to verify operative mechanisms. One common approach to synthesizing quinazoline derivatives is through the condensation of appropriately substituted anthranilic acids or their derivatives. wikipedia.orgnih.gov

A plausible synthetic pathway for this compound involves the reaction of 2-amino-5-chlorobenzoic acid with a two-carbon electrophile that provides the C2 and the attached carboxyl group of the quinazoline ring. To investigate the intricate details of such a transformation, particularly the sequence of bond-forming events and the origin of each atom in the final heterocyclic structure, strategically placed isotopic labels (e.g., ¹³C, ¹⁵N, or ¹⁸O) can be incorporated into the starting materials.

For instance, a proposed mechanism might proceed through an initial acylation of the amino group of 2-amino-5-chlorobenzoic acid, followed by cyclization and dehydration. An alternative pathway could involve the formation of an intermediate Schiff base, followed by intramolecular cyclization. Isotope labeling can help distinguish between these and other potential pathways.

Hypothetical Isotope Labeling Experiment:

To verify the cyclization mechanism, a study could be designed using ¹⁵N-labeled 2-amino-5-chlorobenzoic acid. The position of the ¹⁵N label in the resulting this compound would confirm whether the nitrogen atom from the amino group is incorporated into the quinazoline ring as expected.

Similarly, to confirm the origin of the carboxylic acid carbon at the 2-position, a reactant containing a ¹³C-labeled carbonyl group could be employed. Analysis of the product via techniques such as ¹³C NMR spectroscopy or mass spectrometry would reveal the location of the ¹³C label. If the label appears at the C2-carboxylic acid position, it would confirm the proposed incorporation pathway.

The data from such an experiment could be presented as follows, illustrating how the observed position of the isotope in the product validates a specific mechanistic step.

| Experiment | Labeled Reactant | Labeled Position | Proposed Mechanism | Expected ¹³C Position in Product | Analytical Technique |

| 1 | 2-amino-5-chlorobenzoic acid | Amino Group (¹⁵N) | Intramolecular Cyclization | N1 of Quinazoline Ring | ¹⁵N NMR, Mass Spectrometry |

| 2 | Glyoxylic acid | Aldehyde Carbon (¹³C) | Condensation-Cyclization | C2 of Quinazoline Ring | ¹³C NMR, Mass Spectrometry |

| 3 | Glyoxylic acid | Carboxyl Carbon (¹³C) | Condensation-Cyclization | C2-Carboxylic Acid | ¹³C NMR, Mass Spectrometry |

This table is a hypothetical representation of an experimental design to illustrate the application of isotope labeling. The specific reactants and mechanisms would be subject to experimental validation.

By observing the distribution of isotopes in the product, researchers can deduce the connectivity of atoms throughout the reaction, thereby providing strong evidence for a particular reaction mechanism. ias.ac.in For complex multi-step syntheses, such as those often required for heterocyclic compounds, these studies are invaluable for optimizing reaction conditions and developing novel synthetic routes. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 6 Chloroquinazoline 2 Carboxylic Acid Derivatives

Impact of Substituents on the Quinazoline (B50416) Core

Structure-activity relationship (SAR) studies have been instrumental in optimizing quinazoline-based compounds for various therapeutic applications, including antimicrobial and anticancer agents. nih.govnih.gov These studies reveal that the type and position of substituents on the quinazoline core are pivotal for biological efficacy.

The presence of a halogen atom, such as chlorine, at the C-6 position of the quinazoline ring is a common feature in many biologically active derivatives. nih.gov This substitution is not merely a placeholder but plays a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn affects its interaction with target proteins.

The strategic placement of a chloro group can also influence the selectivity of the compound. By providing an additional point of interaction or by sterically preventing binding to off-targets, the 6-chloro substituent helps in fine-tuning the selectivity profile of the derivative, making it a more precise therapeutic agent.

The carboxylic acid group is a strong hydrogen bond donor and acceptor and can exist as a charged carboxylate anion under physiological conditions. When placed at the C-2 position of the quinazoline ring, it offers a critical anchor point for interaction with biological macromolecules. The history of quinazoline synthesis itself underscores the importance of this position; the parent molecule was first obtained via decarboxylation of a 2-carboxy derivative. orientjchem.orgmdpi.com

While direct SAR studies on 2-carboxyquinazolines are specific to each target, the analogous quinoline-4-carboxylic acid scaffold provides strong evidence for the group's importance. In inhibitors of dihydroorotate (B8406146) dehydrogenase, the C-4 carboxylic acid was identified as a region with a "strict requirement" for activity, being essential for binding to the enzyme. nih.gov This suggests that the carboxylic acid on the heterocyclic ring is a key pharmacophoric feature.

In the context of protein binding, a carboxylic acid can form strong, charge-assisted hydrogen bonds or salt bridges with basic amino acid residues such as arginine or lysine (B10760008) in an enzyme's active site. This type of interaction can significantly increase binding affinity and anchor the inhibitor in a specific orientation, which is crucial for potent inhibition. Therefore, the carboxylic acid functionality at position 2 of the 6-chloroquinazoline (B2678951) scaffold is predicted to be a primary determinant of the molecule's biological activity through its involvement in high-energy polar interactions.

Beyond the defining groups at positions 2 and 6, the biological activity of quinazoline derivatives can be extensively modulated by substitutions at other positions and by structural modifications to the bicyclic core. researchgate.netresearchgate.net

Position 4: This position is frequently substituted, often with an amine or a substituted amine group. nih.gov In many kinase inhibitors, a 4-anilino (an amine linked to a phenyl ring) moiety is considered mandatory for high affinity. nih.gov This group extends into a hydrophobic region of the ATP-binding pocket, forming crucial van der Waals and hydrophobic interactions that are unavailable to the natural ligand, ATP. nih.gov

Position 7: Modifications at the C-7 position, often involving the introduction of solubilizing groups or linkers to other functionalities, have been shown to be critical for optimizing pharmacokinetic properties and potency. mdpi.com

Fused Ring Systems: The fusion of additional heterocyclic rings to the quinazoline scaffold has led to the development of potent therapeutic agents. nih.gov Tricyclic systems, such as pyrazolo[4,3-c]quinazolines, triazolo[4,3-c]quinazolines, and pyrrolo[2,1-b]quinazolinones, often exhibit enhanced or novel biological activities compared to their bicyclic counterparts. nih.govnih.gov These modifications can alter the shape, rigidity, and electronic properties of the molecule, allowing it to interact differently with its biological target.

The following table summarizes the general impact of substitutions at various positions on the quinazoline core based on published SAR studies.

| Position | Type of Substituent/Modification | General Impact on Activity | Reference |

| 2 | Carboxylic Acid, Methyl, Thiol, Aryl | Essential for polar interactions; can influence binding mode. | nih.govnih.gov |

| 3 | Substituted Aromatic Ring | Often essential for antimicrobial activities. | nih.gov |

| 4 | (Substituted) Amine, Anilino | Crucial for affinity in many kinase inhibitors; interacts with hydrophobic pockets. | nih.govnih.gov |

| 6 | Halogen (e.g., Chloro, Bromo) | Enhances antimicrobial and anticancer activities; occupies hydrophobic pockets. | nih.govnih.gov |

| 7 | Alkoxy, Linked side chains | Modulates potency and pharmacokinetic properties. | mdpi.com |

| Core | Fused Heterocyclic Rings (e.g., Pyrazole) | Can enhance potency and introduce novel biological activities. | nih.govnih.gov |

Molecular Interactions and Binding Modes

The biological effect of any drug molecule is contingent upon its ability to bind to its target protein and modulate its function. Understanding the specific molecular interactions and binding modes of 6-chloroquinazoline-2-carboxylic acid derivatives is essential for rational drug design and optimization.

Molecular docking and X-ray crystallography studies of various quinazoline derivatives have provided detailed insights into their binding mechanisms. nih.govnih.govacs.org The quinazoline core itself serves as a critical scaffold that positions other functional groups for optimal interaction.

Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are key hydrogen bond acceptors. In the context of kinase inhibition, the N-1 atom typically forms a crucial hydrogen bond with the "hinge" region of the enzyme's ATP-binding site, mimicking the interaction of adenine (B156593) in ATP. nih.gov For example, this interaction often involves the backbone amide of a methionine residue (e.g., Met793 in EGFR). researchgate.net The carboxylic acid at C-2 is a potent hydrogen bond donor and acceptor and would be expected to form strong interactions with polar or charged residues in the active site. nih.gov

Hydrophobic and Van der Waals Interactions: The bicyclic quinazoline ring is largely aromatic and hydrophobic, allowing it to form favorable hydrophobic and π-stacking interactions with nonpolar amino acid side chains like leucine, valine, and tyrosine. nih.gov The 6-chloro substituent further enhances this hydrophobicity and can engage in specific van der Waals contacts within a hydrophobic sub-pocket, as demonstrated by the crystal structure of a 6-chloro-4-aminoquinazoline-2-carboxamide derivative in complex with p21-activated kinase 4 (PAK4). acs.org

The table below details the typical interactions observed for the quinazoline scaffold with protein targets.

| Molecular Feature | Type of Interaction | Typical Interacting Protein Residue(s) | Reference |

| Quinazoline N-1 | Hydrogen Bond (Acceptor) | Hinge Region Amides (e.g., Methionine) | nih.govresearchgate.net |

| Quinazoline N-3 | Hydrogen Bond (Acceptor) | Threonine (via water bridge) | nih.gov |

| Aromatic Rings | Hydrophobic, π-stacking | Leucine, Valine, Phenylalanine, Tyrosine | nih.gov |

| 6-Chloro Group | Hydrophobic, Van der Waals | Hydrophobic Pockets | acs.org |

| 2-Carboxylic Acid | Hydrogen Bond, Salt Bridge | Lysine, Arginine, Serine | nih.gov |

While this compound itself is an achiral molecule, chirality becomes a critical factor when chiral centers are introduced into its derivatives, typically within the substituents. Biological systems, such as enzyme active sites and receptors, are inherently chiral. Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles.

The introduction of a chiral center, for instance, in a side chain attached to the C-2 or C-4 position, means that one enantiomer may fit perfectly into the binding site, achieving optimal interactions, while the other may fit poorly or not at all. This stereoselectivity is a fundamental principle in medicinal chemistry. The design of single-enantiomer drugs is often pursued to maximize therapeutic effects and minimize potential side effects that might be associated with the less active or inactive enantiomer. Although specific examples for derivatives of this compound are not detailed, the general principle holds that the three-dimensional arrangement of atoms is paramount for effective and selective ligand-protein interaction.

Computational Drug Design Strategies

In the quest for novel therapeutic agents, computational drug design has emerged as an indispensable tool, offering insights into the molecular interactions that govern biological activity. For derivatives of this compound, these in silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in predicting their binding affinities and guiding the rational design of more potent compounds.

Molecular Docking Studies for Predictive Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been pivotal in elucidating their binding modes within the active sites of various biological targets.

One of the key applications of molecular docking for this class of compounds has been in the design of kinase inhibitors. For instance, studies on analogous 6-chloro-4-aminoquinazoline-2-carboxamide derivatives targeting p21-activated kinase 4 (PAK4) have provided valuable insights into the role of the 6-chloro substituent. acs.org X-ray crystallography and structure-based drug design approaches revealed that the 6-chloro group is situated in a critical region near the hinge area of the ATP-binding pocket. acs.org This positioning allows for van der Waals interactions with key amino acid residues such as Phe397, Glu399, and Ile327 in PAK4. acs.org The presence of this chloro group was found to be significant for maintaining high potency and selectivity for PAK4 over other kinases. acs.org The removal or repositioning of the chloro group to the 7th position, for example, resulted in a noticeable decrease in selectivity. acs.org

The general findings from molecular docking studies on related 6-halo-quinazolinone derivatives targeting enzymes like cyclooxygenase-II (COX-II) also underscore the importance of substitution patterns on the quinazolinone core for achieving high binding affinity. researchgate.net These computational models help to visualize and score the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site, thereby predicting the binding affinity. nih.gov

| Compound Derivative | Target | Key Interacting Residues | Predicted Contribution of 6-Chloro Group |

|---|---|---|---|

| 6-Chloro-4-aminoquinazoline-2-carboxamide | PAK4 | Phe397, Glu399, Ile327 | van der Waals interactions enhancing potency and selectivity |

| 6-Bromoquinazoline derivative | EGFR | Not specified | Contributes to overall binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the quinazoline scaffold, QSAR studies have been crucial in identifying the key molecular descriptors that influence their therapeutic efficacy.

In the development of 3D-QSAR models for analogous 6-arylquinazolin-4-amines as inhibitors of kinases like Clk4 and Dyrk1A, robust statistical models have been generated. nih.gov These models typically exhibit high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their reliability in predicting the activity of novel compounds. nih.gov For example, a 3D-QSAR model for Clk4 inhibitors yielded an R² of 0.88 and a Q² of 0.79, while for Dyrk1A, the R² and Q² values were 0.85 and 0.82, respectively. nih.gov Such models are invaluable for understanding the structural requirements for potent inhibition.

The descriptors used in QSAR models for quinazoline derivatives often include constitutional, functional, chemical, and charge-based parameters. nih.gov These descriptors quantify various physicochemical properties of the molecules, such as size, shape, hydrophobicity, and electronic distribution. The resulting QSAR equations provide a quantitative basis for modifying the lead structure to enhance its biological activity. The insights gained from these models, particularly from the contour maps generated in 3D-QSAR, are often consistent with the binding modes identified through molecular docking, providing a comprehensive picture of the structure-activity landscape. nih.gov

| Target Kinase | R² (Squared Correlation Coefficient) | Q² (Cross-validated Correlation Coefficient) | Interpretation |

|---|---|---|---|

| Clk4 | 0.88 | 0.79 | High predictive ability for training and test set compounds |

| Dyrk1A | 0.85 | 0.82 | Reliable model for predicting novel ligand activities |

Future Research Directions and Therapeutic Potential

Strategic Development of Novel 6-Chloroquinazoline-2-carboxylic Acid Analogues for Enhanced Efficacy and Selectivity

Future research will heavily focus on the rational design and synthesis of novel analogues derived from the this compound core to improve therapeutic efficacy and target selectivity. A key strategy involves structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein to guide the modification of the lead compound. For instance, research on related 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as p21-Activated Kinase 4 (PAK4) inhibitors demonstrated how X-ray crystallography could guide the design of potent and selective inhibitors. acs.org

Strategic modifications to the this compound scaffold could include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a critical functional group that can be converted to various amides, esters, or other bioisosteres. This can modulate binding interactions, improve cell permeability, and alter pharmacokinetic properties. The synthesis of amide derivatives has proven crucial for inhibitors of other biological targets. mdpi.com

Substitution at the C4 Position: The C4 position of the quinazoline (B50416) ring is a common site for modification. Introducing various amino derivatives at this position can significantly impact biological activity, a strategy successfully employed in the development of numerous kinase inhibitors. mdpi.com

Exploration of Alternative Substitutions: While the chlorine at the C6 position is a key feature, exploring analogues with different halogen or small alkyl groups at this and other positions on the benzene (B151609) ring could fine-tune electronic properties and steric interactions to enhance target engagement and selectivity. nih.gov

The synthesis of these novel analogues will leverage established and innovative chemical methods to create a diverse library of compounds for biological screening. nih.gov

Exploration of Multi-Targeting Approaches for Complex Diseases

The multifactorial nature of diseases like cancer and Alzheimer's disease necessitates the development of drugs that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The quinazoline scaffold is exceptionally well-suited for the design of such multi-target-directed ligands (MTDLs). mdpi.com Future research should explore the potential of this compound derivatives to act on several disease-relevant pathways.

Potential Multi-Target Applications:

Oncology: Quinazoline derivatives are well-known as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases. nih.govnih.gov Additionally, they have shown inhibitory activity against other cancer-related targets like carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govresearchgate.net Analogues of this compound could be designed to co-inhibit both kinases and CAs, offering a dual-pronged attack on tumor growth and metabolism.

Neurodegenerative Diseases: In the context of Alzheimer's disease, quinazoline derivatives have been developed as dual inhibitors of cholinesterases (AChE) and β-secretase (BACE-1), as well as inhibitors of β-amyloid (Aβ) aggregation. mdpi.comnih.gov The this compound scaffold could be optimized to create new MTDLs that address the complex pathology of Alzheimer's, including cholinergic deficit, amyloid plaque formation, and tau protein hyperphosphorylation. mdpi.com

The development of these multi-targeting agents requires a deep understanding of the structural requirements for binding to each target, enabling the design of single molecules with balanced activity profiles.

Advanced Preclinical Characterization and the Utility of In Vitro Models

Thorough preclinical evaluation is essential to identify promising drug candidates. Future studies on this compound derivatives will require a comprehensive suite of in vitro models to characterize their biological activity and mechanism of action.

A systematic approach to preclinical characterization would involve a tiered screening process:

Initial Target-Based Screening: Derivatives would be tested for their inhibitory activity against specific enzymes, such as various kinases (e.g., Aurora A, PAK4) or carbonic anhydrase isoforms. acs.orgnih.govnih.gov

Cell-Based Assays: Active compounds would then be evaluated in relevant human cancer cell lines to assess their anti-proliferative effects. A broad panel, such as the NCI-60 human tumor cell line screen, can provide insights into the spectrum of activity and potential selectivity. mdpi.comnih.govresearchgate.net

Mechanism of Action Studies: For the most potent compounds, further assays are necessary to elucidate how they exert their effects. These can include cell cycle analysis, apoptosis assays, and cell migration (wound healing) assays. mdpi.comnih.govnih.gov Western blotting can be used to confirm the modulation of specific signaling pathways. nih.gov

The table below summarizes the types of in vitro models and assays that are crucial for the advanced preclinical characterization of this compound derivatives.

| Assay Type | Purpose | Example Models/Techniques | Relevant Findings for Quinazolines |

| Enzyme Inhibition | Determine direct activity against a purified target | Kinase assays (e.g., FRET-based), Carbonic Anhydrase CO₂ hydrase assay | Identification of potent inhibitors of EGFR, PAK4, Aurora A, and CA IX/XII. acs.orgnih.govnih.govnih.gov |

| Anti-Proliferation | Measure cytotoxicity against cancer cells | SRB or MTT assays using cell lines (e.g., A549, MCF-7, MGC-803) | Discovery of compounds with low micromolar to nanomolar IC₅₀ values. mdpi.comnih.gov |

| Cell Cycle Analysis | Investigate effects on cell division | Flow cytometry | Compounds found to arrest the cell cycle at specific phases (e.g., G1). nih.gov |

| Apoptosis Induction | Determine if compounds induce programmed cell death | Annexin V/PI staining, Caspase activity assays | Confirmation of apoptosis as a mechanism of cell death. nih.gov |

| Cell Migration | Assess impact on cancer cell motility | Wound healing/scratch assay | Demonstration of inhibition of cancer cell migration. nih.gov |

| Target Engagement | Confirm interaction with the intended target in cells | Western Blot, Cellular Thermal Shift Assay (CETSA) | Validation of pathway modulation (e.g., EGFR signaling). nih.gov |

This table is interactive and can be sorted by column.

Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are powerful tools for dissecting biological pathways and validating new drug targets. nih.gov this compound and its high-affinity derivatives are excellent candidates for development into chemical probes. By modifying the core structure with minimal structural perturbation, a reporter tag can be incorporated.

Strategies for Probe Development:

Incorporation of a "Clickable" Handle: An alkyne or azide (B81097) group can be added to the molecule. This allows for the use of click chemistry to attach fluorescent dyes or affinity tags (like biotin) after the probe has interacted with its target proteins in cells or cell lysates. This approach is widely used for target identification via affinity purification followed by mass spectrometry. nih.gov

Radiolabeling: Introducing a radioisotope such as tritium (B154650) (³H) would allow for quantitative binding studies to determine receptor occupancy in cells and tissues. nih.gov

Fluorescent Labeling: Attaching a fluorophore would enable the use of techniques like fluorescence microscopy to visualize the subcellular localization of the compound and its target.

Developing a high-quality chemical probe from the this compound scaffold would enable researchers to identify novel binding partners, validate therapeutic targets, and better understand the compound's mechanism of action in a complex biological environment. nih.gov

Opportunities in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a modern approach that starts by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to produce a high-affinity lead compound. The 6-chloroquinazoline (B2678951) core itself can be considered a valuable fragment for screening against various targets.

The this compound structure is particularly amenable to lead optimization, a critical process that refines the properties of a hit compound to turn it into a viable drug candidate. researchgate.netresearchgate.net The carboxylic acid group serves as a versatile chemical handle for derivatization, allowing medicinal chemists to systematically modify the molecule to improve key attributes.

Key Optimization Goals:

Potency and Selectivity: Fine-tuning substituents on the quinazoline ring to maximize interactions with the target's binding site while minimizing off-target effects.

Pharmacokinetic Properties (ADME): Modifying the structure to improve absorption, distribution, metabolism, and excretion profiles. For example, converting the carboxylic acid to an amide or ester can enhance membrane permeability.

Physicochemical Properties: Adjusting properties like solubility and stability to ensure the compound is suitable for further development.

Computational tools, such as free energy perturbation (FEP) calculations, can be employed to predict the impact of structural modifications on binding affinity, thereby guiding a more efficient lead optimization process. nih.gov The strategic optimization of leads derived from this compound will be crucial for translating initial discoveries into clinical candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Chloroquinazoline-2-carboxylic acid derivatives?

- Methodological Answer : Synthesis of derivatives (e.g., esters, salts) requires careful optimization of reaction parameters. For example, hydrolysis of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate under reflux with 6M HCl yields 4-chloro-6-methoxyquinazoline-2-carboxylic acid in 90% yield . Demethylation or oxidation of the methoxy group can further modify the scaffold. Reaction time, temperature, and solvent (e.g., EtOH for sodium salt formation) significantly influence yield and purity. Use HPLC or NMR to monitor reaction progress.

Q. How can researchers address solubility challenges during biological assays?

- Methodological Answer : Poor aqueous solubility can hinder biological testing. Convert the carboxylic acid moiety to its sodium salt via NaOH/EtOH treatment (95% yield) to enhance water solubility . Alternatively, employ co-solvents (e.g., DMSO) or formulate liposomal/nanoparticle carriers. Validate solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy.

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns (e.g., chlorophenyl groups ) and track functional group modifications.

- HPLC : Assess purity (>95% threshold ), using reverse-phase C18 columns and UV detection at 254 nm.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 266.68 g/mol for ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate ).

Cross-reference with PubChem or DSSTox data .

Q. How should researchers handle safety risks associated with halogenated quinazolines?

- Methodological Answer : Halogenated compounds (e.g., dichloro derivatives ) may pose toxicity risks. Follow OSHA guidelines for handling corrosive reagents (e.g., HCl during hydrolysis ). Use fume hoods, PPE (gloves, goggles), and consult SDS for specific hazards (e.g., 3,6-dichloro-2-hydroxybenzoic acid ). Implement waste disposal protocols for halogenated byproducts.

Advanced Research Questions

Q. How can functionalization at the quinazoline C-6 position be strategically leveraged for SAR studies?

- Methodological Answer : The C-6 chloro group is a key site for functionalization. Replace it via nucleophilic substitution (e.g., with amines or alkoxides) to explore structure-activity relationships (SAR). For example, 6-chloro-4-(2-chlorophenyl)-2-quinazolinemethanol demonstrates the impact of substituents on bioactivity. Use DFT calculations to predict electronic effects and guide synthetic routes.

Q. How should contradictory data in spectral or biological activity reports be resolved?

- Methodological Answer : Contradictions may arise from impurities or assay variability.

- Reproducibility : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation ).

- Meta-Analysis : Compare results with published analogs (e.g., 6-(2,6-dichlorophenyl)triazolothiadiazine derivatives ) to identify trends.

Q. What computational strategies predict the biological activity of novel this compound analogs?

- Methodological Answer : Employ in silico tools:

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.

- ADMET Prediction : Utilize SwissADME or pkCSM to forecast pharmacokinetics and toxicity.

Q. How can salt formation improve the physicochemical properties of this compound?

- Methodological Answer : Salt formation (e.g., sodium, potassium) enhances solubility and bioavailability. For example, the sodium salt of 4-chloro-6-methoxyquinazoline-2-carboxylic acid is water-soluble . Screen counterions (e.g., HCl, citrate) via slurry experiments. Characterize salts using DSC (melting point) and PXRD (crystallinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.